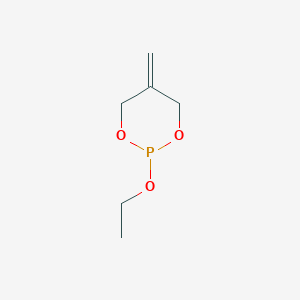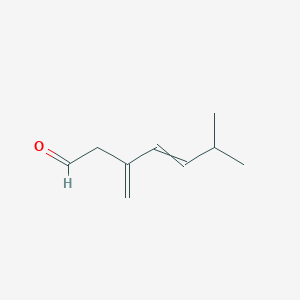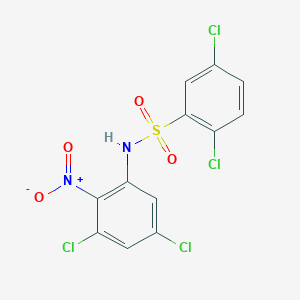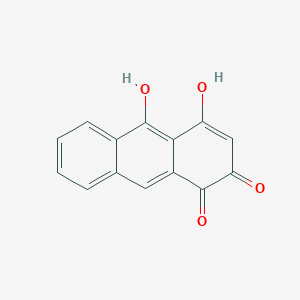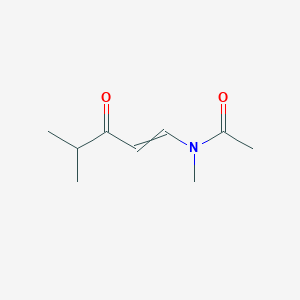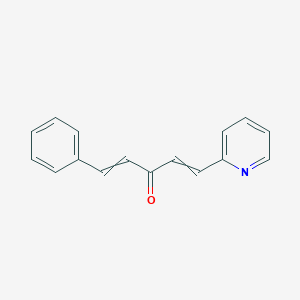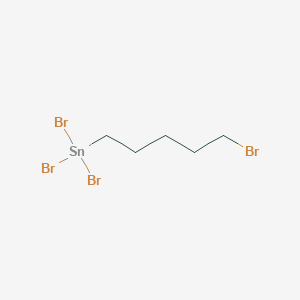
Tribromo(5-bromopentyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(5-bromopentyl)stannane: is an organotin compound characterized by the presence of three bromine atoms and a 5-bromopentyl group attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tribromo(5-bromopentyl)stannane can be synthesized through the reaction of tributyltin hydride with 5-bromopentyl bromide. The reaction typically involves the use of a solvent such as toluene and is carried out under reflux conditions. The reaction proceeds via a radical mechanism, where the tributyltin hydride abstracts a bromine atom from the 5-bromopentyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tribromo(5-bromopentyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form organotin hydrides, which are useful intermediates in organic synthesis.
Oxidation Reactions: Oxidation of this compound can lead to the formation of organotin oxides
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used
Major Products Formed:
Substitution Reactions: Formation of various organotin compounds with different substituents.
Reduction Reactions: Formation of organotin hydrides.
Oxidation Reactions: Formation of organotin oxides
Wissenschaftliche Forschungsanwendungen
Chemistry: Tribromo(5-bromopentyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds and as a precursor for the preparation of tin-based catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems and as an antimicrobial agent. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism by which tribromo(5-bromopentyl)stannane exerts its effects involves the formation of tin-carbon bonds through radical intermediates. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of stable organotin complexes. These interactions are facilitated by the presence of bromine atoms, which enhance the reactivity of the tin center .
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Used in similar synthetic applications but lacks the additional bromine atoms.
Tribromobenzene: Another tribromo compound but with a benzene ring instead of a pentyl group.
Tribromostannane: Similar in structure but without the 5-bromopentyl group
Uniqueness: Tribromo(5-bromopentyl)stannane is unique due to the presence of both bromine atoms and a 5-bromopentyl group, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other organotin compounds .
Eigenschaften
CAS-Nummer |
61222-03-5 |
|---|---|
Molekularformel |
C5H10Br4Sn |
Molekulargewicht |
508.46 g/mol |
IUPAC-Name |
tribromo(5-bromopentyl)stannane |
InChI |
InChI=1S/C5H10Br.3BrH.Sn/c1-2-3-4-5-6;;;;/h1-5H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
SGMJROSQCKJAQA-UHFFFAOYSA-K |
Kanonische SMILES |
C(CCBr)CC[Sn](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
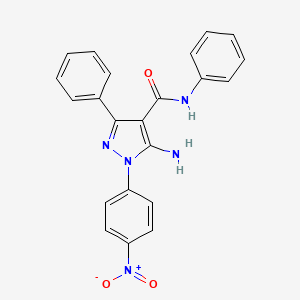
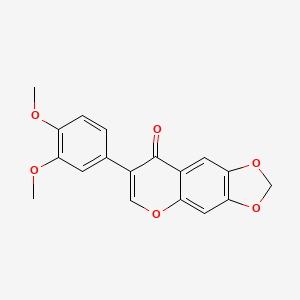
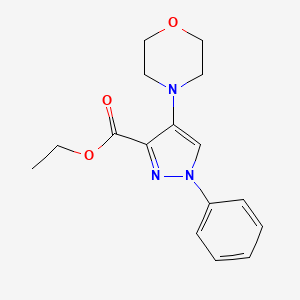
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
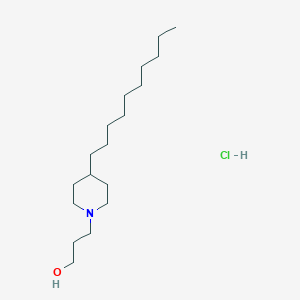
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
